Monobutyl phthalate

Descripción general

Descripción

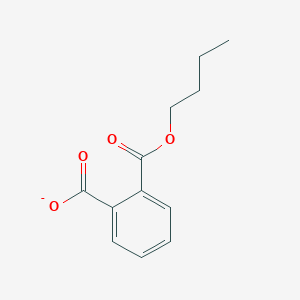

El ftalato de monobutilo es un compuesto orgánico con la fórmula estructural condensada CH₃(CH₂)₃OOCC₆H₄COOH. Es un sólido blanco que presenta tanto un grupo éster butílico como un grupo ácido carboxílico. El ftalato de monobutilo es el principal metabolito del ftalato de dibutilo y ha llamado la atención como un posible disruptor endocrino .

Métodos De Preparación

El ftalato de monobutilo se puede sintetizar mediante la hidrólisis del ftalato de dibutilo. La reacción implica el uso de agua y un catalizador ácido o básico para descomponer el ftalato de dibutilo en ftalato de monobutilo y butanol. Los métodos de producción industrial suelen implicar el uso de reactores a gran escala y condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Hydrolysis

Monobutyl phthalate undergoes hydrolysis, a reaction with water that leads to the formation of phthalic acid and 1-butanol. This process is significant in environmental contexts as it contributes to the degradation of phthalates in aqueous systems.

Esterification

MBP can participate in esterification reactions, where it reacts with alcohols under acidic conditions, typically using sulfuric acid as a catalyst. For instance, the reaction with n-butanol can yield dibutyl phthalate:

This reaction is crucial in industrial processes for producing plasticizers.

Oxidation and Reduction Reactions

This compound can undergo oxidation under specific conditions, potentially forming various oxidized products. For example, oxidizing agents like hydrogen peroxide can convert MBP into more polar compounds.

Conversely, reduction reactions can occur, particularly in the presence of reducing agents such as sodium borohydride, which may convert the ester functionalities into alcohols.

Substitution Reactions

In substitution reactions, the butyl group in MBP can be replaced by other alkyl or aryl groups when reacted with suitable reagents. This versatility allows for the synthesis of various derivatives that may exhibit different physical and chemical properties.

Endocrine Disruption

Research indicates that this compound acts as an endocrine disruptor, impacting hormonal functions and potentially leading to reproductive and developmental toxicities. Studies have shown that MBP can affect insulin resistance and beta-cell function in pancreatic cells, suggesting significant biological implications from its metabolic pathways .

Cytotoxicity Studies

In vitro studies have demonstrated that MBP exhibits cytotoxic effects on various cell lines, including pancreatic beta cells. The exposure to MBP resulted in decreased cell viability and increased oxidative stress markers .

Immunological Effects

MBP has been shown to influence cytokine production in immune cells, indicating its potential role in modulating immune responses. For instance, studies revealed that MBP could increase the expression of interleukin-4 without affecting other cytokines significantly .

Table 2: Biological Effects of this compound Exposure

Aplicaciones Científicas De Investigación

Toxicological Research

Monobutyl phthalate is extensively studied for its toxicological effects, particularly concerning endocrine disruption. Research has indicated that MBP can impair steroidogenesis, which is the biological process that produces steroid hormones.

- Steroid Hormone Production : A study demonstrated that MBP exposure significantly decreased testosterone and other steroid hormone levels in human adrenocortical cells. The mechanism involves a dose-dependent reduction of key steroidogenic proteins, such as CYP17A1, which is crucial for testosterone synthesis .

- Cytotoxicity Studies : In vitro studies using INS-1 pancreatic beta cells have shown that MBP exposure leads to increased oxidative stress and decreased cell viability over time. This suggests potential links to metabolic disorders such as insulin resistance and type 2 diabetes .

Environmental Impact Studies

MBP is also a focus in environmental toxicology due to its presence as a contaminant in various ecosystems.

- Bioaccumulation : Research has shown that MBP accumulates in the tissues of organisms exposed to DBP, indicating potential risks to wildlife and humans through the food chain. Studies on mice have confirmed that MBP is detectable in the liver and ovaries after oral exposure to DBP, highlighting its bioavailability and potential for biological effects .

- Human Exposure Assessment : Biomonitoring studies have assessed human exposure levels to MBP, revealing significant presence in urine samples post-exposure to products containing DBP. This information is critical for understanding the risks associated with consumer products containing phthalates .

Material Science Applications

In material science, MBP is utilized primarily as a plasticizer in polymers, enhancing their flexibility and durability.

- Plasticizer Functionality : As a plasticizer, MBP improves the mechanical properties of plastics used in consumer goods, medical devices, and packaging materials. Its role as an additive helps reduce brittleness and increase processability during manufacturing.

Case Study 1: Endocrine Disruption in Animal Models

A notable study involved administering MBP to pregnant marmosets to evaluate its effects on male offspring. The results indicated reproductive abnormalities similar to those observed in male rats exposed to phthalates during gestation. This underscores the potential transgenerational effects of MBP exposure on reproductive health .

Case Study 2: Impact on Human Health

Another research project focused on the correlation between MBP levels in pregnant women and adverse developmental outcomes in children. The findings suggested that higher maternal MBP exposure was associated with increased risks of developmental issues, emphasizing the need for regulatory scrutiny regarding phthalate use in consumer products .

Regulatory Considerations

Given the health concerns associated with phthalates like MBP, regulatory agencies are increasingly scrutinizing their use:

- Risk Assessments : The Committee on Toxicity has conducted assessments estimating dietary exposures to phthalates, concluding that while current exposures are below established tolerable daily intakes (TDIs), there remains a need for cautious monitoring due to potential cumulative effects from multiple sources .

- Public Health Guidelines : Agencies such as the Environmental Protection Agency are developing guidelines aimed at reducing human exposure to harmful phthalates, including recommendations for safer alternatives in manufacturing processes .

Mecanismo De Acción

El ftalato de monobutilo ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

El ftalato de monobutilo es similar a otros ésteres de ftalato, como:

Ftalato de dibutilo: El compuesto padre del que se deriva el ftalato de monobutilo.

Ftalato de monobencilo: Otro metabolito del ftalato de butilbencilo.

Ftalato de dietilo: Un compuesto similar con grupos etilo en lugar de grupos butilo.

El ftalato de monobutilo es único en sus efectos disruptores endocrinos específicos y su papel como principal metabolito del ftalato de dibutilo .

Actividad Biológica

Monobutyl phthalate (MBP) is a metabolite of dibutyl phthalate (DBP) and is primarily used as a plasticizer in various consumer products. Due to its widespread use, MBP has raised significant concerns regarding its biological activity and potential health effects. This article explores the biological activity of MBP, focusing on its cytotoxic effects, endocrine-disrupting properties, and implications for liver cancer development.

Recent studies have demonstrated that MBP exhibits cytotoxic effects on various cell types, particularly pancreatic beta cells. Research conducted on INS-1 pancreatic beta cells revealed that exposure to MBP led to a dose-dependent decrease in cell viability and an increase in total oxidant levels. Specifically, cells treated with concentrations ranging from 0.001 to 10 μM showed significant reductions in mRNA expression levels associated with insulin production, indicating a disruption in normal cellular function and potential links to insulin resistance and type 2 diabetes .

Table 1: Effects of MBP on INS-1 Cell Viability

| Concentration (μM) | Cell Viability (%) | Total Oxidant Levels (TOS) |

|---|---|---|

| 0.001 | 95 | Baseline |

| 0.01 | 90 | Slight increase |

| 0.1 | 80 | Moderate increase |

| 1 | 60 | Significant increase |

| 10 | 40 | High increase |

Endocrine Disruption

MBP is recognized as an endocrine-disrupting chemical (EDC), which can mimic or interfere with hormone functions. Studies have shown that low doses of EDCs can elicit adverse effects, particularly during critical developmental windows. In animal models, fetal exposure to MBP has been linked to reproductive abnormalities, raising concerns about similar effects in humans . The cumulative effects of phthalates, including MBP, suggest that they can act synergistically to disrupt endocrine functions .

Liver Cancer Promotion

Recent findings indicate that long-term exposure to MBP may promote liver cancer development. In vitro studies using HepG2 liver cancer cells demonstrated that chronic exposure to environmental levels of MBP significantly accelerated cell growth and altered lipid metabolism pathways. This reprogramming led to increased aggressiveness in HepG2 cells through activation of the IRE1α-XBP1s axis of the unfolded protein response .

Table 2: Effects of MBP on HepG2 Cell Growth

| Exposure Duration (Days) | Cell Growth Rate (%) | Lipid Accumulation (mg/g) |

|---|---|---|

| 1 | 110 | 5 |

| 7 | 150 | 15 |

| 14 | 200 | 30 |

Case Studies and Epidemiological Evidence

Epidemiological studies have detected MBP in human biological samples such as urine, blood, and breast milk, highlighting the widespread exposure among populations . A notable study indicated that increased urinary levels of MBP correlated with decreased pulmonary function in males, suggesting systemic effects beyond reproductive health .

Furthermore, a case-control study investigating the impact of prenatal exposure to phthalates revealed a higher incidence of reproductive dysfunctions in children born to mothers with elevated levels of MBP during pregnancy .

Propiedades

IUPAC Name |

2-butoxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.